1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
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Description
1-(3-Methoxyphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea, also known as MP-10, is a chemical compound with potential therapeutic applications. It is a kinase inhibitor that has been studied extensively for its ability to inhibit the growth of cancer cells.
Scientific Research Applications
Conformational and Tautomeric Control in Molecular Sensing
The research by (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019) explored the conformational equilibrium and tautomerism in urea and pyrimidine derivatives. They found that these compounds can associate through hydrogen bonding, leading to tautomerism controlled by the conformational state. This has potential applications in molecular sensing, where the reverse reaction is not preferred due to kinetic trapping.
Chemical Modification in Analgesic Activity
The study by (Nie et al., 2020) on N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a urea-based TRPV1 antagonist, found that replacing the pyridine ring with a pyrimidine ring led to novel analogs with improved pharmacological profiles. This highlights the importance of chemical modification in enhancing the efficacy and safety of analgesic drugs.
Acetylcholinesterase Inhibition
Research on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, including 4-piperidinylethyl, by (Vidaluc et al., 1995) revealed their potential as antiacetylcholinesterase agents. Optimizing the spacer length and conformational flexibility was crucial for achieving high inhibitory activities. This suggests the role of such compounds in developing treatments for conditions like Alzheimer's disease.
Synthesis of Pyrimidinone Derivatives
The synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, as demonstrated by (Shu-jing, 2004), involved anisaldehyde, ethyl acetoacetate, and urea. This process, yielding high yields under optimized conditions, indicates the potential for efficient production of pyrimidinone derivatives, which are important in various pharmaceutical applications.
Insecticidal Properties of Pyridine Derivatives
The study by (Bakhite et al., 2014) on pyridine derivatives, including those with pyrimidinyl groups, showed significant insecticidal activities against cowpea aphids. This suggests the potential use of such compounds in agricultural pest control.
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-25-15-7-5-6-14(12-15)21-18(24)20-13-16-19-9-8-17(22-16)23-10-3-2-4-11-23/h5-9,12H,2-4,10-11,13H2,1H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBFMBGFVCIKCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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